N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine - 179552-75-1

N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine

Catalog Number: EVT-3246921
CAS Number: 179552-75-1
Molecular Formula: C15H12ClFN4O
Molecular Weight: 318.73 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. Afatinib * Compound Description: Afatinib, also known as BIBW 2992, is an irreversible ErbB family blocker. It acts as an ATP-competitive inhibitor of the tyrosine kinase domain in EGFR, HER2, and ErbB4 receptors. Afatinib is used to treat certain types of non-small cell lung cancer (NSCLC) that have spread to other parts of the body. Afatinib is taken by mouth and is usually taken once a day with or without food. [, , , , , ]

  • Relevance: Afatinib shares a quinazoline core structure with N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine. The key difference lies in the substituent at the 7-position of the quinazoline ring. Afatinib features a (tetrahydrofuran-3-yl)oxy group at this position, while N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine has a methoxy group. Additionally, Afatinib possesses a trans-4-dimethylaminocrotonamide side chain at the 6-position, a structural feature absent in N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine. [, , , , , ]

2. (S)-N-(4-((3-chloro-4-fluorophenyl) amino)-7-((tetrahydrofuran-3-yl) oxy) quinazolin-6-yl) acetamide* Compound Description: This compound, referred to as the "acetamide impurity," was identified as an impurity during the development of an efficient manufacturing process for Afatinib Dimaleate. []

    3. 1-(4-((3-chloro-4-fluorophenyl) amino)-7-(((S)-tetrahydrofuran-3-yl) oxy) quinazoline-6-yl)-5-Hydroxypyrrolidin-2-one* Compound Description: This compound, referred to as the "hydroxy impurity," was identified as a degradation impurity during the process development studies of Afatinib Dimaleate. []

    • Relevance: This compound is structurally analogous to Afatinib and exhibits similar structural features to N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine. It possesses the quinazoline core, the 3-chloro-4-fluorophenyl amino group at the 4-position, and the (tetrahydrofuran-3-yl)oxy group at the 7-position, as seen in Afatinib. The key difference lies in the presence of a 5-hydroxypyrrolidin-2-one ring system attached to the 6-position of the quinazoline core, in contrast to the trans-4-dimethylaminocrotonamide side chain in Afatinib. []

    4. Afatinib N-Oxide* Compound Description: This compound, designated as the "Afatinib N-Oxide impurity," was identified as a degradation impurity during the development of an efficient manufacturing process for Afatinib Dimaleate. []

    • Relevance: As the name suggests, this compound is a direct derivative of Afatinib, with an oxygen atom attached to the nitrogen of the quinazoline ring. It retains all the other structural features of Afatinib, including the quinazoline core, the 3-chloro-4-fluorophenyl amino group at the 4-position, the (tetrahydrofuran-3-yl)oxy group at the 7-position, and the trans-4-dimethylaminocrotonamide side chain at the 6-position. This structural similarity to Afatinib also makes it relevant to N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine, particularly in the context of potential degradation pathways. []

    5. N4-(3-chloro-4-fluorophenyl)-7-[[(3S)-tetrahydro-3-furanyl] oxy]-4,6-quinazolinediamine * Compound Description: This compound serves as a crucial synthetic intermediate in the production of Afatinib Dimaleate. [, ]

      6. (3-chloro-4-fluorophenyl)quinazoline-4,6-diamine* Compound Description: This compound was investigated as a potential targeting agent for epidermal growth factor receptor tyrosine kinase (EGFR-TK) imaging when complexed with rhenium (Re) or technetium-99m ((99m)Tc) using the "4 + 1" mixed-ligand system or the tricarbonyl moiety fac-[Tc(CO)3]+. The resulting complexes demonstrated significant inhibition of EGFR autophosphorylation and A431 cell growth. []

        7. (3-bromophenyl)quinazoline-4,6-diamine* Compound Description: Similar to its chlorinated counterpart, this compound was also explored for its potential in EGFR-TK imaging when complexed with (99m)Tc using the "4 + 1" mixed-ligand system or the tricarbonyl moiety fac-[Tc(CO)3]+. The resulting complexes were evaluated for their ability to inhibit EGFR autophosphorylation and A431 cell growth. []

        • Relevance: This compound serves as a close analogue to (3-chloro-4-fluorophenyl)quinazoline-4,6-diamine, differing only in the halogen substituent on the phenyl ring. This substitution of bromine for chlorine maintains the overall structure and properties, suggesting that the halogen atom plays a minor role in the binding interaction with EGFR. The structural similarities between this compound, (3-chloro-4-fluorophenyl)quinazoline-4,6-diamine, and N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine highlight the key structural features required for EGFR inhibition. []

        Properties

        CAS Number

        179552-75-1

        Product Name

        N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine

        IUPAC Name

        4-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine

        Molecular Formula

        C15H12ClFN4O

        Molecular Weight

        318.73 g/mol

        InChI

        InChI=1S/C15H12ClFN4O/c1-22-14-6-13-9(5-12(14)18)15(20-7-19-13)21-8-2-3-11(17)10(16)4-8/h2-7H,18H2,1H3,(H,19,20,21)

        InChI Key

        QRZFUQFQXCRJRR-UHFFFAOYSA-N

        SMILES

        COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)N

        Canonical SMILES

        COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)N

        Product FAQ

        Q1: How Can I Obtain a Quote for a Product I'm Interested In?
        • To receive a quotation, send us an inquiry about the desired product.
        • The quote will cover pack size options, pricing, and availability details.
        • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
        • Quotations are valid for 30 days, unless specified otherwise.
        Q2: What Are the Payment Terms for Ordering Products?
        • New customers generally require full prepayment.
        • NET 30 payment terms can be arranged for customers with established credit.
        • Contact our customer service to set up a credit account for NET 30 terms.
        • We accept purchase orders (POs) from universities, research institutions, and government agencies.
        Q3: Which Payment Methods Are Accepted?
        • Preferred methods include bank transfers (ACH/wire) and credit cards.
        • Request a proforma invoice for bank transfer details.
        • For credit card payments, ask sales representatives for a secure payment link.
        • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
        Q4: How Do I Place and Confirm an Order?
        • Orders are confirmed upon receiving official order requests.
        • Provide full prepayment or submit purchase orders for credit account customers.
        • Send purchase orders to sales@EVITACHEM.com.
        • A confirmation email with estimated shipping date follows processing.
        Q5: What's the Shipping and Delivery Process Like?
        • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
        • You can use your FedEx account; specify this on the purchase order or inform customer service.
        • Customers are responsible for customs duties and taxes on international shipments.
        Q6: How Can I Get Assistance During the Ordering Process?
        • Reach out to our customer service representatives at sales@EVITACHEM.com.
        • For ongoing order updates or questions, continue using the same email.
        • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

        Quick Inquiry

         Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.